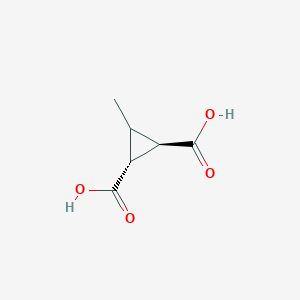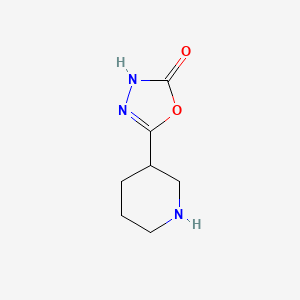
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many pharmaceuticals, contributing to the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine derivatives with hydrazides under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-3-carboxamide and piperidine-4-carboxylic acid share structural similarities.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole-2-thione and 1,3,4-oxadiazole-5-thiol are structurally related
Uniqueness
5-(Piperidin-3-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and potential for diverse pharmacological activities compared to its individual ring counterparts .
Properties
CAS No. |
1046203-46-6 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-piperidin-3-yl-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C7H11N3O2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h5,8H,1-4H2,(H,10,11) |
InChI Key |
NTFXRFLZPDTOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



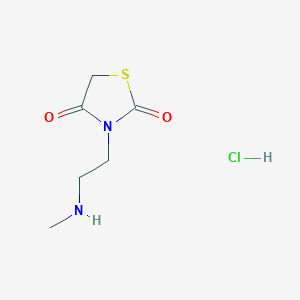

![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B15261255.png)

![Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B15261270.png)
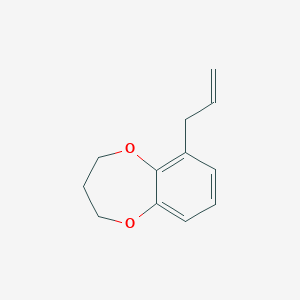
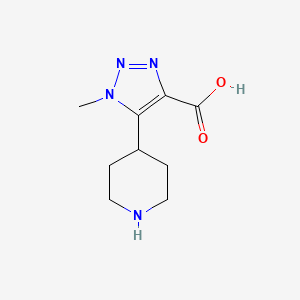
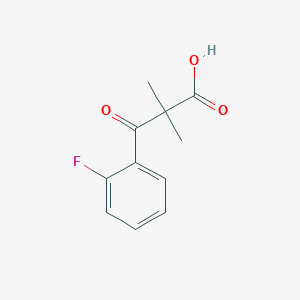
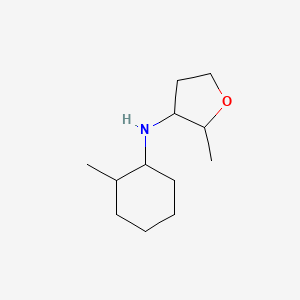
![Methyl 3-(propan-2-yl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B15261300.png)
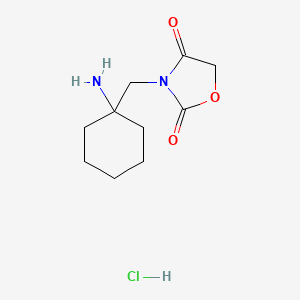
![3-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15261305.png)
